4-Chloropyridine
Overview
Description
4-Chloropyridine is a compound that serves as a key intermediate in the synthesis of various coordination complexes and has been studied for its interesting chemical and physical properties. It is a derivative of pyridine with a chlorine atom substituted at the fourth position, which significantly influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of 4-chloropyridine derivatives can involve reactions with various ligands and metals. For instance, the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine leads to the formation of coordination complexes with interesting magnetic properties . Another synthesis approach involves the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl, resulting in homoleptic complexes with potential applications in magnetism . These syntheses highlight the versatility of 4-chloropyridine as a building block for creating structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of 4-chloropyridine derivatives has been extensively studied using various techniques such as X-ray diffraction and electron diffraction. For example, the crystal structure of a polynuclear copper complex reveals a tetrahedral coordination to a central oxygen atom, with 4-chloropyridine completing the coordination environment . The molecular complex of 4-acetylpyridine with pentachlorophenol shows a hydrogen bond between the pyridine nitrogen and the phenol hydroxyl group, with a slight twist between the planes of the pyridine and phenol rings . These studies provide detailed insights into the bonding and geometry of 4-chloropyridine complexes.
Chemical Reactions Analysis
4-Chloropyridine undergoes various chemical reactions, including polymerization and complexation. The polymerization of 4-chloropyridine results in water-soluble substances that can hydrolytically decompose, leading to the formation of 4-hydroxypyridine and other pyridine derivatives . In complexation reactions, 4-chloropyridine can bind to metals, forming stable complexes with specific geometries and bonding characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloropyridine derivatives are influenced by their molecular structure. For instance, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been analyzed, revealing the covalent nature of certain bonds within the molecule and the presence of intermolecular hydrogen bonds . The molecular structures of various 4-chloropyridine N-oxides have been determined, providing information on bond lengths and angles that are crucial for understanding their reactivity . These analyses contribute to a comprehensive understanding of the properties of 4-chloropyridine and its derivatives.
Scientific Research Applications
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Pharmaceuticals
- 4-Chloropyridine is used as an intermediate in many chemical reactions in the pharmaceutical industry . It’s involved in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . One specific application is the production of cephalosporin antibiotics, where 4-Chloropyridine interacts with mercaptoacetic acid to form Pyridylmercaptoacetic acid, a precursor to cephalosporin antibiotics .
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Agrochemicals
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Phosphonium Salt Installation
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Pyrrolation/Cyclization of Anthranilic Acids
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Synthesis of Dyes
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4-Amino-2-chloropyridine Synthesis
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Phosphonium Salt Installation
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Synthesis of KT-30 (Forchlorfenuron)
- 4-Chloropyridine is used in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N- (2-chloro-4-pyridyl)-N’-phenylurea), a highly active cytokinin, which has the biological activity of promoting tissue growth, promoting bud development and green preservation . It has an effect of increasing yield on apple, pear, grape, peach and other fruit crops .
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Pesticide
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Synthesis of Colored Pigments and Dyes
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNPAUTCMBOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052671 | |
Record name | 4-Chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
151 °C | |
Record name | 4-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Miscible with ethanol | |
Record name | 4-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2000 g/cu cm at 25 °C | |
Record name | 4-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Chloropyridine | |
Color/Form |
Liquid | |
CAS RN |
626-61-9 | |
Record name | 4-Chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-43.5 °C | |
Record name | 4-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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